1-Azido-4-bromo-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrN3O It is a derivative of benzene, featuring an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group, bromine atom, and methoxy group onto the benzene ring. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), methanol (CH3OH), sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 1-Amino-4-bromo-2-methoxybenzene.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-bromo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azido-4-bromo-2-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The bromine and methoxy groups can also influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-methoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxybenzene: Lacks the azido group, limiting its applications in cycloaddition reactions.
1-Azido-2-methoxybenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness: 1-Azido-4-bromo-2-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C7H6BrN3O |
---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
1-azido-4-bromo-2-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3 |
InChI-Schlüssel |
LIYXKNVKERSLOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.